Cas no 2228227-48-1 (3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid)

3-Amino-1-(4-methoxy-2-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a trifluoromethyl and methoxy-substituted aromatic ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a rigid cyclobutane core with electron-withdrawing and electron-donating substituents. The presence of the amino and carboxylic acid functional groups enhances its potential as a versatile intermediate for further synthetic modifications, such as peptide coupling or heterocycle formation. The trifluoromethyl group may contribute to improved metabolic stability and lipophilicity, making it valuable for drug discovery applications. Its well-defined stereochemistry and purity are critical for reproducible research outcomes.
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid structure
2228227-48-1 structure
Product name:3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
CAS No:2228227-48-1
MF:C13H14F3NO3
Molecular Weight:289.250374317169
CID:5934914
PubChem ID:165653169

3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
    • 3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
    • 2228227-48-1
    • EN300-1950210
    • インチ: 1S/C13H14F3NO3/c1-20-8-2-3-9(10(4-8)13(14,15)16)12(11(18)19)5-7(17)6-12/h2-4,7H,5-6,17H2,1H3,(H,18,19)
    • InChIKey: BKBNIQNKKQQMMS-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C1(C(=O)O)CC(C1)N)OC)(F)F

計算された属性

  • 精确分子量: 289.09257779g/mol
  • 同位素质量: 289.09257779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • XLogP3: -0.6

3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1950210-0.1g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
0.1g
$1320.0 2023-09-17
Enamine
EN300-1950210-2.5g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
2.5g
$2940.0 2023-09-17
Enamine
EN300-1950210-0.05g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
0.05g
$1261.0 2023-09-17
Enamine
EN300-1950210-5g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
5g
$4349.0 2023-09-17
Enamine
EN300-1950210-10g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
10g
$6450.0 2023-09-17
Enamine
EN300-1950210-1g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
1g
$1500.0 2023-09-17
Enamine
EN300-1950210-0.25g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
0.25g
$1381.0 2023-09-17
Enamine
EN300-1950210-5.0g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
5g
$4349.0 2023-06-02
Enamine
EN300-1950210-10.0g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
10g
$6450.0 2023-06-02
Enamine
EN300-1950210-1.0g
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
2228227-48-1
1g
$1500.0 2023-06-02

3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 関連文献

3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acidに関する追加情報

3-Amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview

3-Amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2228227-48-1, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its cyclobutane ring, which is substituted with an amino group, a carboxylic acid group, and a phenyl ring that bears a methoxy group and a trifluoromethyl group. The combination of these functional groups makes this compound highly versatile and potentially useful in various applications.

The synthesis of 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the cyclobutane ring, which is a challenging step due to the ring strain inherent in four-membered rings. Researchers have employed transition metal catalysts, such as palladium complexes, to facilitate the formation of the cyclobutane core. The introduction of the amino and carboxylic acid groups is typically achieved through nucleophilic substitution or amide coupling reactions, depending on the specific synthetic pathway.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its pharmacokinetic properties and biological activity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. These findings suggest that further exploration of this compound's biological effects could lead to novel therapeutic agents.

In addition to its pharmaceutical potential, 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid has also been investigated for its role in materials science. The trifluoromethyl group imparts electron-withdrawing properties, which can influence the electronic characteristics of materials synthesized using this compound. Researchers have explored its use in the development of advanced polymers and organic semiconductors, where precise control over molecular structure is crucial for achieving desired electronic properties.

The structural uniqueness of this compound also makes it an attractive candidate for studying fundamental chemical principles. For instance, the cyclobutane ring provides an excellent platform for investigating ring-opening reactions under various conditions. Recent theoretical studies have utilized computational chemistry techniques to model the reactivity of this compound under different thermal and photochemical conditions, shedding light on its potential as a reactive intermediate in organic synthesis.

In conclusion, 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid represents a multifaceted compound with diverse applications across multiple disciplines. Its complex structure and functional groups make it a valuable tool for researchers in medicinal chemistry, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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